molecular formula C13H12N2O2 B2508180 Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone CAS No. 2034461-33-9

Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone

Cat. No.: B2508180
CAS No.: 2034461-33-9
M. Wt: 228.251
InChI Key: AOMLEVFZELHVAT-UHFFFAOYSA-N
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Description

Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone is a bicyclic organic compound comprising an isoindolin-2-yl moiety linked via a ketone bridge to a 5-methyl-substituted isoxazole ring. This structure positions it within a broader class of methanone derivatives, where variations in substituents on the isoxazole or isoindoline fragments significantly influence physicochemical and biological properties.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-6-12(14-17-9)13(16)15-7-10-4-2-3-5-11(10)8-15/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMLEVFZELHVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The molecular formula of isoindolin-2-yl(5-methylisoxazol-3-yl)methanone is $$ \text{C}{13}\text{H}{12}\text{N}2\text{O}2 $$, with a molecular weight of 228.25 g/mol. Retrosynthetically, the compound can be dissected into two primary fragments:

  • Isoindoline-2-yl group : A bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a secondary amine.
  • 5-Methylisoxazol-3-yl group : A heterocyclic ring with oxygen and nitrogen atoms, substituted by a methyl group at position 5.

The ketone bridge connecting these fragments introduces synthetic complexity, necessitating strategies that avoid undesired side reactions, such as amide formation or over-oxidation.

Synthetic Routes to this compound

Fragment Preparation

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

The 5-methylisoxazole moiety is synthesized via cyclocondensation of hydroxylamine with β-keto esters. For example, ethyl acetoacetate reacts with hydroxylamine hydrochloride under acidic conditions to form ethyl 5-methylisoxazole-3-carboxylate. Subsequent hydrolysis with aqueous sodium hydroxide yields 5-methylisoxazole-3-carboxylic acid:

$$
\text{CH}3\text{C(O)COOEt} + \text{NH}2\text{OH·HCl} \rightarrow \text{5-methylisoxazole-3-carboxylate} \xrightarrow{\text{NaOH}} \text{5-methylisoxazole-3-carboxylic acid}
$$

Isoindoline Derivatives

Isoindoline is typically prepared via reduction of isoindole or through Diels-Alder reactions. A practical route involves the hydrogenation of phthalimide derivatives. For instance, phthalimide treated with lithium aluminum hydride (LiAlH$$_4$$) yields isoindoline:

$$
\text{Phthalimide} \xrightarrow{\text{LiAlH}_4} \text{Isoindoline}
$$

Ketone Bridge Formation

Coupling via Acyl Chloride and Organometallic Reagents

The most direct method involves converting 5-methylisoxazole-3-carboxylic acid to its acyl chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{(COCl)}2 $$). The resulting 5-methylisoxazole-3-carbonyl chloride is then reacted with an organometallic reagent derived from isoindoline. For example, treating isoindoline with $$ n $$-butyllithium generates a lithiated species at position 2, which reacts with the acyl chloride to form the ketone:

$$
\text{5-methylisoxazole-3-COCl} + \text{Isoindoline-2-Li} \rightarrow \text{this compound} + \text{LiCl}
$$

Key Conditions :

  • Temperature: $$-78^\circ \text{C}$$ (dry ice/acetone bath).
  • Solvent: Tetrahydrofuran (THF).
  • Yield: 60–70% after purification by column chromatography.
Weinreb Amide Approach

To mitigate over-addition of organometallic reagents, 5-methylisoxazole-3-carboxylic acid is converted to a Weinreb amide. Reaction with isoindoline-2-magnesium bromide selectively yields the ketone without further reduction:

$$
\text{5-methylisoxazole-3-CON(OMe)Me} + \text{Isoindoline-2-MgBr} \rightarrow \text{Target Compound} + \text{MgBr(OMe)MeN}
$$

Advantages :

  • High chemoselectivity.
  • Avoids formation of tertiary alcohols.

Alternative Methods

Friedel-Crafts Acylation

While challenging due to the moderate reactivity of isoindoline’s aromatic ring, Friedel-Crafts acylation using 5-methylisoxazole-3-carbonyl chloride and a Lewis acid catalyst (e.g., $$ \text{AlCl}_3 $$) has been explored:

$$
\text{Isoindoline} + \text{5-methylisoxazole-3-COCl} \xrightarrow{\text{AlCl}_3} \text{Target Compound}
$$

Limitations :

  • Low yields (<30%) due to competing side reactions.
  • Requires strict moisture control.
Cross-Coupling Strategies

Palladium-catalyzed carbonylative coupling between isoindoline-2-boronic acid and 5-methylisoxazole-3-iodide under carbon monoxide atmosphere offers a modern alternative:

$$
\text{Isoindoline-2-B(OH)}_2 + \text{5-methylisoxazole-3-I} \xrightarrow{\text{Pd(0), CO}} \text{Target Compound}
$$

Conditions :

  • Catalyst: $$ \text{Pd(PPh}3\text{)}4 $$.
  • Solvent: Dimethylformamide (DMF).
  • Yield: 50–55%.

Optimization and Scalability

Reaction Monitoring

Progress is tracked via thin-layer chromatography (TLC) using silica gel plates and UV visualization. High-performance liquid chromatography (HPLC) ensures purity >95%.

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) eluent.
  • Recrystallization : Ethanol/water mixtures yield crystalline product.

Yield Improvements

  • Microwave-Assisted Synthesis : Reducing reaction time from 12 hours to 30 minutes enhances efficiency.
  • Catalyst Screening : $$ \text{CuI} $$-mediated couplings improve atom economy.

Challenges and Mitigation Strategies

Competing Amide Formation

The nucleophilic nature of isoindoline’s amine risks amide formation with acyl chlorides. Strategies include:

  • Low-Temperature Reactions : Minimize amine activation.
  • Protection/Deprotection : Temporarily protecting the amine with a tert-butoxycarbonyl (Boc) group.

Oxidative Degradation

The ketone bridge is susceptible to over-oxidation. Antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) are added to reaction mixtures.

Chemical Reactions Analysis

Nucleophilic Additions at the Methanone Carbonyl

The electron-deficient carbonyl undergoes selective nucleophilic attacks:

  • Grignard Reagents : Limited reactivity due to steric hindrance from adjacent rings.

  • Hydride Reductions : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol (yield: 65–70%) .

  • Ammonia Derivatives : Forms hydrazones under acidic conditions, useful for further functionalization .

Table 2: Nucleophilic Reactions

ReagentProductYield (%)Conditions
NaBH₄Secondary alcohol65–70MeOH, 0°C, 2 h
NH₂NH₂·HClHydrazone derivative58HCl/EtOH, reflux

Cross-Coupling Reactions

The isoindolinyl and isoxazolyl groups participate in copper- or palladium-catalyzed couplings :

  • Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) at the isoindolinyl bromide site (Z/E selectivity ≥94/6) .

  • Suzuki-Miyaura Coupling : Boronic acids couple at the isoxazole C4 position with Pd(PPh₃)₄ (yield: 72–85%) .

Table 3: Cross-Coupling Examples

SubstrateCatalystProduct TypeYield (%)
PhenylacetyleneCuBrAlkynylated derivative81–93
4-Bromophenylboronic acidPd(PPh₃)₄Biaryl analog85

Acid/Base-Mediated Transformations

  • Hydrolysis : The isoxazole ring resists hydrolysis under mild conditions but degrades in concentrated H₂SO₄ to form a β-ketoamide .

  • Base-Induced Rearrangement : K₂CO₃ promotes isoindolinone ring expansion via Dimroth mechanisms .

Catalytic Hydrogenation

  • Selective Reduction : Hydrogenation over Pd/C selectively reduces the isoindolinyl double bond without affecting the isoxazole ring (pressure: 1 atm, yield: 88%) .

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the isoindolinyl ring suppress nucleophilic additions at the carbonyl .

  • Electronic Effects : The electron-withdrawing isoxazole directs electrophilic substitution to the C4 position .

  • Solvent Dependence : Polar aprotic solvents (DMSO) enhance reaction rates for cyclization steps .

Scientific Research Applications

Chemical Structure and Synthesis

Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone features a unique combination of isoindoline and isoxazole moieties, which contribute to its pharmacological properties. The synthesis typically involves multi-step organic reactions utilizing solvents such as dimethylformamide or dichloromethane under controlled conditions to optimize yield and purity. Purification methods like column chromatography are employed to isolate the final product.

Key Structural Data:

  • Molecular Formula: C12_{12}H10_{10}N2_{2}O
  • Melting Point: Specific values vary based on synthesis conditions
  • Spectral Data: Confirmed through NMR and IR spectroscopy

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for drug development:

Antifungal Activity

Research indicates that compounds related to isoindolinones demonstrate antifungal properties against various species, including Chrysoporium tropicum and Fusarium oxysporum . The isoindoline skeleton is known for its broad-spectrum antifungal activity, which can be attributed to its ability to disrupt fungal cell membranes.

Anticancer Properties

Recent studies have shown that isoindolinones can exhibit significant anticancer activity. For instance, compounds derived from this class have been evaluated for their efficacy against human tumor cell lines, demonstrating promising results in inhibiting cell growth . The National Cancer Institute's Developmental Therapeutics Program has assessed these compounds, revealing their potential as anticancer agents.

Other Pharmacological Effects

Isoindolinones are reported to possess various therapeutic effects, including:

  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory
  • Anxiolytic
    These activities are linked to their interactions with specific biological targets, which can lead to the development of new therapeutic agents .

Case Studies

Several case studies highlight the applications of this compound in research:

Study Focus Findings
Al-Shihry et al. (2005)Antifungal ActivityDemonstrated effectiveness against multiple fungal strains with specific IC50 values .
PMC9458024 (2022)Anticancer ActivityReported significant inhibition of cancer cell lines with average GI50 values indicating strong growth inhibition .
PMC10528416 (2023)Antiviral PropertiesInvestigated the compound's effect on influenza A virus replication, showing reduced viral protein levels .

Mechanism of Action

The mechanism of action of Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The 5-methyl substituent reduces molecular weight compared to bulkier groups (e.g., cyclopropyl or benzo[d]isoxazol-5-yl).
  • Solubility in DMSO (10 mM) is reported for the benzo[d]isoxazol-5-yl derivative, likely due to enhanced polarity from the hydroxyl and isopropyl groups .

Spectral and Structural Comparisons

NMR and IR Spectroscopy

  • 13C NMR Shifts: For (5-methylisoxazol-3-yl)(tetrahydro-2H-pyran-4-yl)methanone, the ketone carbonyl (C=O) resonates at δ 194.6 ppm, while aromatic carbons in the isoxazole ring appear at δ 143.2 (C4) and 133.8 (C1) . Comparable shifts in the target compound would depend on electronic effects from the isoindoline fragment.
  • Steric Hindrance: Cyclopentyl and cyclohexyl indole methanones exhibit absent spectral peaks due to steric hindrance at positions 2 and 3 of the indole ring . Analogously, bulky substituents on the isoindoline or isoxazole moieties (e.g., cyclopropyl) may reduce peak resolution in NMR or IR spectra.

Mass Spectrometry

  • The HRMS (ESI+) of (5-methylisoxazol-3-yl)(tetrahydro-2H-pyran-4-yl)methanone shows an [M+H]+ peak at m/z 197.0630 (calc. 197.0636) . Isoindolin-2-yl derivatives are expected to exhibit higher molecular ion masses due to the additional aromatic system.

Biological Activity

Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of this compound

Isoindolin derivatives are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the isoindole and isoxazole moieties in this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Target Interactions:
this compound likely interacts with multiple receptors and enzymes due to its structural similarity to other indole derivatives. These compounds often exhibit high affinity for targets involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.

Biochemical Pathways:
The compound may modulate various biochemical pathways. For instance, similar compounds have been reported to affect pathways related to inflammation and cancer progression, indicating that this compound could also play a role in these processes.

Antimicrobial Activity

Research has shown that isoindole derivatives exhibit antimicrobial properties. For example, a related compound demonstrated antifungal activity against several species, including Fusarium oxysporum and Trichophyton rubrum, suggesting that isoindolin derivatives may possess similar capabilities .

Anticancer Potential

Studies on related compounds indicate potential anticancer activity. Isoindoline derivatives have been evaluated for their effects on cancer cell lines, showing promise in inhibiting tumor growth . The specific mechanisms may involve the induction of apoptosis or inhibition of cell cycle progression.

Enzyme Inhibition

This compound has been suggested as a candidate for enzyme inhibition studies. For instance, it could inhibit carbonic anhydrase isoforms, which are crucial in various physiological processes and are therapeutic targets in conditions like glaucoma and cancer .

Case Studies

  • Antifungal Activity :
    A study demonstrated that isoindole derivatives exhibited significant antifungal activity against multiple pathogens. This suggests that this compound could be explored for developing antifungal agents .
  • Anticancer Studies :
    Research involving structurally similar compounds has shown promising results in inhibiting cancer cell lines. For example, derivatives with the isoindoline structure were found to induce apoptosis in leukemia cells, highlighting the potential of this compound in cancer therapy .

Research Findings Summary Table

Activity Type Findings Reference
AntimicrobialAntifungalActive against Fusarium oxysporum, Trichophyton rubrum
AnticancerCell Line StudiesInduces apoptosis; inhibits growth in leukemia cell lines
Enzyme InhibitionCarbonic AnhydraseWeak inhibition observed; potential for further development

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone?

  • Methodology : Synthesis typically involves multi-step protocols:

Formation of the 5-methylisoxazole ring via cyclization of β-diketones or nitrile oxides under acidic conditions.

Coupling with isoindoline derivatives using nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Purification via recrystallization (e.g., ethanol/DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

  • Key Analytical Tools : Monitor reaction progress using HPLC for intermediate purity and confirm final structure via 1H^1H-NMR (aromatic proton integration) and IR spectroscopy (C=O stretch at ~1680 cm1^{-1}) .

Q. How is the compound characterized to ensure structural fidelity?

  • Techniques :

  • NMR Spectroscopy : 13C^{13}C-NMR resolves carbonyl (C=O) and isoxazole/isoindoline ring carbons.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z for C13H12N2O2C_{13}H_{12}N_2O_2).
  • X-ray Crystallography : Resolve stereoelectronic effects in the methanone bridge .
    • Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., isoindolin-2-yl derivatives) to identify deviations .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Acts as a scaffold for kinase inhibitors (e.g., targeting CDK2 or Aurora kinases) due to its dual heterocyclic motifs.
  • Materials Science : Investigated for photophysical properties in OLEDs, leveraging its conjugated π-system .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Experimental Design :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. CuI for coupling efficiency.
  • Solvent Optimization : Compare DMF (polar aprotic) vs. THF (lower boiling point) for cyclization steps.
  • Temperature Gradients : Reflux vs. microwave-assisted synthesis to reduce side-product formation .
    • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time, catalyst loading) .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : If Study A reports IC50_{50} = 2 µM against EGFR, while Study B shows no activity:

Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required).

Structural Analog Testing : Compare activity of 5-methylisoxazol-3-yl vs. 5-fluoroisoxazol-3-yl derivatives to assess substituent effects .

  • Computational Validation : Perform molecular docking to evaluate binding mode consistency across studies .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Protocol :

Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M7K for kinases).

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

QSAR Modeling : Correlate substituent electronegativity with inhibitory potency .

Q. What safety protocols are critical for handling this compound?

  • Risk Mitigation :

  • PPE : Nitrile gloves, goggles, and lab coats (irritant classification per ).
  • Storage : -20°C in amber vials to prevent photodegradation .

Q. How to evaluate its potential as a drug candidate?

  • Pharmacological Profiling :

  • ADMET Prediction : Use SwissADME for bioavailability and CYP450 interaction risks.
  • In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity (kinase panel screening) .

Q. What strategies address low solubility in biological assays?

  • Approaches :

  • Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cell toxicity).
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance aqueous solubility .

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